IU1

Catalog No.
S549050
CAS No.
314245-33-5
M.F
C18H21FN2O
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IU1

CAS Number

314245-33-5

Product Name

IU1

IUPAC Name

1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-pyrrolidin-1-ylethanone

Molecular Formula

C18H21FN2O

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C18H21FN2O/c1-13-11-17(18(22)12-20-9-3-4-10-20)14(2)21(13)16-7-5-15(19)6-8-16/h5-8,11H,3-4,9-10,12H2,1-2H3

InChI Key

JUWDSDKJBMFLHE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCCC3

Solubility

Soluble in DMSO, not in water

Synonyms

1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, IU1 compound

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCCC3

Description

The exact mass of the compound 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one is 300.16379 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we can glean from scientific databases:

  • Chemical Databases: The compound can be found in chemical databases like ChEBI [], but no description of its function or research applications is provided.

Given the lack of specific information on this compound, here are some general areas where related structures are explored in scientific research:

  • Medicinal Chemistry

    Many organic molecules with similar structures are being investigated for their potential medicinal properties. This can include applications as anti-cancer agents, antibiotics, or drugs targeting specific diseases [].

  • Organic Synthesis

    The synthesis of new organic molecules is a fundamental aspect of chemical research. Compounds containing pyrrole and pyrrolidine rings are of interest to synthetic chemists due to their prevalence in biologically active molecules [].

Future Research Directions:

  • Further research on 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one] could involve:
    • Synthesis and characterization of the compound to confirm its structure and properties.
    • Investigation of its potential biological activity in cell-based assays.
    • Exploration of its medicinal chemistry through modifications to optimize its activity and selectivity.

IU1 is a small molecule that functions as a reversible inhibitor of deubiquitination by the enzyme Ubiquitin-Specific Protease 14 (USP14). It is characterized by the chemical formula C18H21FN2OC_{18}H_{21}FN_{2}O and has a molecular weight of approximately 300.4 Da. IU1 selectively stimulates ubiquitin-dependent protein degradation, demonstrating an inhibitory concentration (IC50) in the range of 4 to 5 µM in various cellular contexts, including mouse embryonic fibroblasts and human embryonic kidney cells . The compound appears as a crystalline solid and is soluble in dimethyl sulfoxide, dimethylformamide, and ethanol, with maximum solubility achieved in dimethylformamide .

There is no known mechanism of action for this specific compound. However, similar compounds with a pyrrole ring and a ketone group can exhibit various biological activities. For instance, some function as anti-cancer agents or act as enzyme inhibitors [, ].

  • Potential skin and eye irritation
  • Unknown toxicity
That construct its complex structure. While specific synthetic routes are not detailed in the available literature, it typically includes steps for forming the pyrrole and pyrrolidine rings along with appropriate functional group modifications to achieve the final compound. The synthesis is designed to ensure high purity and yield, with a reported purity of ≥98% by high-performance liquid chromatography (HPLC) .

The biological activity of IU1 has been extensively studied. It enhances proteasome activity and substrate proteolysis, making it significant in various cellular processes. Notably, IU1 has been shown to inhibit the replication of Dengue virus and to mitigate neuronal injury induced by ischemia/reperfusion in animal models . Additionally, IU1 has demonstrated efficacy in promoting the clearance of misfolded proteins associated with prion diseases by activating the ubiquitin-proteasome system .

IU1's primary applications lie within biomedical research and therapeutic development. It serves as a valuable tool for studying protein degradation pathways and has potential implications for treating diseases characterized by protein misfolding or aggregation, such as neurodegenerative disorders. Moreover, its antiviral properties against Dengue virus highlight its potential use in virology .

Studies on IU1 have focused on its interactions with USP14 and other deubiquitinating enzymes. IU1 has been shown to selectively inhibit USP14 without affecting other human deubiquitinating enzymes or ubiquitin-proteasome activity in their absence . This selectivity underscores its potential as a research tool for dissecting ubiquitin signaling pathways.

Several compounds share structural or functional characteristics with IU1. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesMechanism of ActionUnique Characteristics
PR-619Thiol-based inhibitorInhibits multiple deubiquitinating enzymesBroad-spectrum DUB inhibitor
GlycyrrhizinTriterpenoid saponinInhibits deubiquitination processesNatural product with anti-inflammatory properties
WP1130Small moleculeInhibits multiple DUBs including USP14Potential anti-cancer properties due to DUB inhibition
BAY 11-7082Small moleculeInhibits NF-kB signaling pathwayKnown for anti-inflammatory effects

IU1 stands out due to its selective inhibition of USP14 specifically while enhancing proteasome activity, making it particularly useful for targeted studies in protein degradation mechanisms .

Key ResidueInteraction TypeConservation StatusDistance from Active SiteBinding Site LocationFunction
H426π-π stackingConserved among USPs8.3 ÅThumb-palm cleftIU1 recognition
Y436π-π stackingConserved among USPs8.3 ÅThumb-palm cleftIU1 recognition
Y476π-π stackingConserved among USPs8.3 ÅThumb-palm cleftIU1 recognition

Steric Blockade Mechanism

The inhibitory mechanism of IU1 against Ubiquitin Specific Protease 14 operates through a steric blockade mechanism that prevents substrate access to the active site. Crystal structure analysis demonstrates that IU1 binds to the thumb-palm cleft and physically blocks the entrance of the ubiquitin C-terminus into the active site where the catalytic center is located [1] [2] [4].

This steric blockade mechanism represents a novel approach to deubiquitinating enzyme inhibition, as most previously developed inhibitors targeted the evolutionarily conserved catalytic centers, resulting in poor selectivity [1] [2]. The steric site occupied by IU1 is unique to Ubiquitin Specific Protease 14, as demonstrated by structural alignments with other deubiquitinating enzymes [2] [4].

The mechanism was validated through biochemical assays using ubiquitin-propargylamide as a covalent probe [2]. When Ubiquitin Specific Protease 14 was preincubated with IU1 at millimolar concentrations, the formation of the enzyme-ubiquitin-propargylamide complex was significantly inhibited, confirming that IU1 prevents substrate binding through steric hindrance [2].

Superimposition of the Ubiquitin Specific Protease 14-IU1 complex with the structure of Ubiquitin Specific Protease 14 bound to ubiquitin demonstrates that IU1 occupies the same spatial region where the ubiquitin C-terminus would normally bind [3] [2]. This steric clash prevents the proper positioning of ubiquitin for catalysis, effectively abrogating the enzyme's deubiquitinating activity [2] [4].

Competitive Inhibition Kinetics

Kinetic analysis of IU1 inhibition reveals that the compound functions as a competitive inhibitor of Ubiquitin Specific Protease 14. Michaelis-Menten kinetic studies using ubiquitin-7-amino-4-methylcoumarin as substrate demonstrated that IU1 increases the Km value while leaving Vmax unchanged, which is characteristic of competitive inhibition [2].

The inhibition constant (Ki) for IU1 was determined to be 5.0 μM, which correlates well with the observed IC50 values ranging from 4.7 to 12.3 μM reported in different studies [5] [6] [2]. The competitive nature of inhibition indicates that IU1 competes with ubiquitin for binding to Ubiquitin Specific Protease 14, consistent with the steric blockade mechanism [2].

More potent derivatives of IU1 maintain the same competitive inhibition profile. IU1-47 exhibits an IC50 of 60 nanomolar, representing a 10-fold improvement in potency compared to IU1 [7] [8]. Similarly, IU1-248 demonstrates an IC50 of 0.83 μM, also showing approximately 10-fold enhanced potency [2]. Both compounds retain the competitive inhibition mechanism, with increased Km values and unchanged Vmax in the presence of inhibitor [2].

Table 2: Competitive Inhibition Kinetics

ParameterIU1 ValueIU1-47 ValueIU1-248 ValueReference
IC50 (μM)4.7-12.30.060.83Lee et al. 2010
Ki (μM)5.0Not reportedNot reportedWang et al. 2018
Km EffectIncreasedIncreasedIncreasedWang et al. 2018
Vmax EffectNo changeNo changeNo changeWang et al. 2018
Inhibition TypeCompetitiveCompetitiveCompetitiveWang et al. 2018

Structure-Function Relationship

The structure-activity relationship analysis of IU1 and its derivatives reveals critical molecular features required for Ubiquitin Specific Protease 14 inhibition. The core structure consists of a 4-fluorophenyl group connected to a 2,5-dimethylpyrrole ring, with a pyrrolidine side chain linked through a methylene bridge [5] [6] [2].

The benzene ring substituent plays a crucial role in determining inhibitory potency. IU1-47, containing a 4-chlorophenyl group instead of 4-fluorophenyl, exhibits 10-fold increased potency due to the larger chlorine atom providing stronger van der Waals interactions with the binding pocket [2]. Similarly, IU1-248 with a 4-cyanophenyl group achieves comparable potency enhancement while offering improved solubility characteristics [2].

The pyrrole ring methylation pattern is essential for activity, as the 2,5-dimethyl substitution contributes to the π-π stacking interactions with the key binding site residues [3] [2]. The pyrrolidine side chain can be modified to larger ring systems like piperidine or hydroxypiperidine, which enhance binding affinity through increased hydrophobic interactions [2].

The methylene linker between the carbonyl and the cyclic amine is critical for activity. IU1C, which lacks this methylene bridge, is completely inactive due to steric repulsion between the piperidine ring and the protein surface [2]. This demonstrates the importance of proper spatial positioning of the pharmacophore elements.

Table 3: Structure-Activity Relationship Analysis

CompoundBenzene Ring SubstituentPyrrole RingSide ChainIC50 (μM)Potency Relative to IU1Key Structural Features
IU14-Fluorophenyl2,5-dimethylPyrrolidine4.7-12.31xπ-π stacking
IU1-474-Chlorophenyl2,5-dimethylPiperidine0.0610xLarger Cl- substituent
IU1-2484-Cyanophenyl2,5-dimethylHydroxypiperidine0.8310xCN- group, improved solubility
IU1-2064-Chlorophenyl2,5-dimethylPiperidineNot reportedNot reportedChlorine substituent
IU1C4-Fluorophenyl2,5-dimethylPiperidine (no linker)InactiveInactiveLacks CH2 linker

Selectivity Profile Against Other Deubiquitinating Enzymes

IU1 exhibits remarkable selectivity for Ubiquitin Specific Protease 14 over other deubiquitinating enzymes, with selectivity ratios exceeding 20-fold for most tested enzymes [7] [2] [9]. This exceptional selectivity arises from the unique binding site architecture in Ubiquitin Specific Protease 14 that is not conserved in other deubiquitinating enzymes [2].

Extensive profiling against a panel of deubiquitinating enzymes demonstrates that IU1 shows no significant inhibition of Ubiquitin Specific Protease 2, Ubiquitin Specific Protease 7, Ubiquitin Specific Protease 15, Ubiquitin Specific Protease 5 (IsoT), ubiquitin C-terminal hydrolase L1, ubiquitin C-terminal hydrolase L3, or BAP1 at concentrations up to 100 μM [7] [5] [2] [9].

The structural basis for selectivity has been elucidated through comparative analysis of deubiquitinating enzyme structures. When the Ubiquitin Specific Protease 14-IU1 complex is superimposed with Ubiquitin Specific Protease 7, the corresponding tyrosine residue (Y514) in Ubiquitin Specific Protease 7 is positioned too far from the IU1 binding site to interact effectively [2]. Additionally, phenylalanine 409 in Ubiquitin Specific Protease 7 creates steric hindrance that prevents IU1 binding [2].

The only deubiquitinating enzyme showing measurable inhibition by IU1 is ubiquitin C-terminal hydrolase 37 (UCH-L5), with an IC50 of 700 μM, representing a 149-fold selectivity ratio compared to Ubiquitin Specific Protease 14 [5] [6]. This weak inhibition does not compromise the utility of IU1 as a selective Ubiquitin Specific Protease 14 inhibitor at typical experimental concentrations [7] [5].

Table 4: Selectivity Profile Against Other Deubiquitinating Enzymes

EnzymeIU1 IC50 (μM)Selectivity RatioInhibition StatusStructural Basis
USP144.71InhibitedUnique binding site
USP2>100>20No inhibitionDifferent cleft architecture
USP7>100>20No inhibitionF409 steric hindrance
USP15>100>20No inhibitionDifferent binding pocket
USP5 (IsoT)>100>20No inhibitionDifferent structural fold
UCH-L1>100>20No inhibitionDifferent structural fold
UCH-L3>100>20No inhibitionDifferent structural fold
UCH37/UCH-L5700149Weak inhibitionDifferent binding site
BAP1>100>20No inhibitionDifferent structural fold

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

300.16379146 g/mol

Monoisotopic Mass

300.16379146 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one

Dates

Last modified: 08-15-2023
1: Santos AR, Mele M, Vaz SH, Kellermayer B, Grimaldi M, Colino-Oliveira M, Rombo DM, Comprido D, Sebastião AM, Duarte CB. Differential role of the proteasome in the early and late phases of BDNF-induced facilitation of LTP. J Neurosci. 2015 Feb 25;35(8):3319-29. doi: 10.1523/JNEUROSCI.4521-14.2015. PubMed PMID: 25716833.
2: Xu YH, Guo NL. USP14 inhibitor IU1 prevents ventilator-induced lung injury in rats. Cell Mol Biol (Noisy-le-grand). 2014 Sep 7;60(2):50-4. PubMed PMID: 25198582.
3: Ponnappan S, Palmieri M, Sullivan DH, Ponnappan U. Compensatory increase in USP14 activity accompanies impaired proteasomal proteolysis during aging. Mech Ageing Dev. 2013 Jan-Feb;134(1-2):53-9. doi: 10.1016/j.mad.2012.12.007. Epub 2013 Jan 3. PubMed PMID: 23291607; PubMed Central PMCID: PMC3558606.
4: Nag DK, Finley D. A small-molecule inhibitor of deubiquitinating enzyme USP14 inhibits Dengue virus replication. Virus Res. 2012 Apr;165(1):103-6. doi: 10.1016/j.virusres.2012.01.009. Epub 2012 Jan 26. PubMed PMID: 22306365.
5: Doucet D, Tyshenko MG, Davies PL, Walker VK. A family of expressed antifreeze protein genes from the moth, Choristoneura fumiferana. Eur J Biochem. 2002 Jan;269(1):38-46. PubMed PMID: 11784296.
6: Sun XL, Jayaram HN, Gharehbaghi K, Li QJ, Xiao X, Antony AC. Modulation of the cytotoxicity of 3'-azido-3'-deoxythymidine and methotrexate after transduction of folate receptor cDNA into human cervical carcinoma: identification of a correlation between folate receptor expression and thymidine kinase activity. Cancer Res. 1999 Feb 15;59(4):940-6. PubMed PMID: 10029088.
7: Bhuyan AK, Udgaonkar JB. Multiple kinetic intermediates accumulate during the unfolding of horse cytochrome c in the oxidized state. Biochemistry. 1998 Jun 23;37(25):9147-55. PubMed PMID: 9636061.
8: Helliwell M, Vale A, Goulding R. Haemoperfusion in 'late' paracetamol poisoning. Hum Toxicol. 1981;1(1):25-30. PubMed PMID: 7348690.
9: Goodman SR, Marrs BL, Narconis RJ, Olson RE. Isolation and description of a menaquinone mutant from Bacillus licheniformis. J Bacteriol. 1976 Jan;125(1):282-9. PubMed PMID: 1245457; PubMed Central PMCID: PMC233361.
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